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Abstract
AZ-628 is a potent and selective, ATP-competitive inhibitor of Raf kinases, demonstrating

significant activity against BRAF, BRAF V600E mutant, and c-Raf-1.[1] It also exhibits inhibitory

effects on a range of other kinases, including VEGFR2, DDR2, Lyn, Flt1, and FMS.[2][3] This

compound has been shown to suppress anchorage-dependent and -independent growth,

induce cell cycle arrest, and promote apoptosis in various cancer cell lines, particularly those

harboring the BRAF V600E mutation.[2][4] These application notes provide detailed protocols

for utilizing AZ-628 in cell culture experiments, including cell viability assays, western blotting

for pathway analysis, and in vitro kinase assays.
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Target Kinase IC50 (nM) Assay Conditions

c-Raf-1 29 Cell-free assay

BRAF (V600E) 34 Cell-free assay

BRAF (wild-type) 105 Cell-free assay

VEGFR2 - Inhibits activation

DDR2 - Inhibits activation

Lyn - Inhibits activation

Flt1 - Inhibits activation

FMS - Inhibits activation

Data compiled from multiple sources.[1][2][3][5]

Table 2: Cellular Activity of AZ-628 in Cancer Cell Lines
Cell Line Assay Type Parameter IC50 (µM)

Incubation
Time

A375

(Melanoma,

BRAF V600E)

Function Assay
Inhibition of ERK

phosphorylation
0.015 75 minutes

M14 (Melanoma,

BRAF V600E)
Growth Inhibition - ~0.1 Not Specified

M14 (AZ-628

Resistant)
Growth Inhibition - ~10 Not Specified

MCF7 (Breast

Cancer)

Proliferation

Assay (MTT &

Cell Count)

Inhibition of

proliferation

Not specified, but

significant

inhibition

observed

24, 48, 72, 96

hours

Data compiled from multiple sources.[2][6]
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Signaling Pathway
The primary mechanism of action of AZ-628 is the inhibition of the Raf kinases, which are key

components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently

hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and

differentiation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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